molecular formula C10H12N2O2 B13926447 7-Amino-2,3-dihydro-N-methyl-4-benzofurancarboxamide

7-Amino-2,3-dihydro-N-methyl-4-benzofurancarboxamide

Cat. No.: B13926447
M. Wt: 192.21 g/mol
InChI Key: RZGNOWAEXMIDDF-UHFFFAOYSA-N
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Description

7-Amino-2,3-dihydro-N-methyl-4-benzofurancarboxamide is a chemical compound that belongs to the benzofuran class Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2,3-dihydro-N-methyl-4-benzofurancarboxamide involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2,3-dihydro-N-methyl-4-benzofurancarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the benzofuran core .

Scientific Research Applications

7-Amino-2,3-dihydro-N-methyl-4-benzofurancarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Amino-2,3-dihydro-N-methyl-4-benzofurancarboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

Uniqueness

7-Amino-2,3-dihydro-N-methyl-4-benzofurancarboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

7-amino-N-methyl-2,3-dihydro-1-benzofuran-4-carboxamide

InChI

InChI=1S/C10H12N2O2/c1-12-10(13)7-2-3-8(11)9-6(7)4-5-14-9/h2-3H,4-5,11H2,1H3,(H,12,13)

InChI Key

RZGNOWAEXMIDDF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C2CCOC2=C(C=C1)N

Origin of Product

United States

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